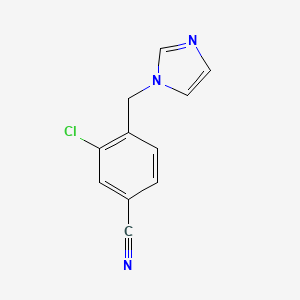

4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(imidazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3/c12-11-5-9(6-13)1-2-10(11)7-15-4-3-14-8-15/h1-5,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZODSZNSWNDVBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Elucidation of Reaction Pathways for 4 1h Imidazol 1 Yl Methyl 3 Chlorobenzonitrile

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile primarily involves the disconnection of the C-N bond between the benzylic carbon and the nitrogen of the imidazole (B134444) ring. This approach is the most straightforward as it breaks the molecule down into two readily accessible or synthetically feasible precursors.

The key disconnection strategy is as follows:

C-N Bond Disconnection: The bond between the N-1 atom of the imidazole ring and the benzylic methylene (B1212753) group is targeted. This disconnection simplifies the target molecule into two key synthons: an imidazolyl anion (or its equivalent) and a substituted benzyl (B1604629) electrophile.

This leads to the identification of the following key precursors:

Imidazole: A five-membered aromatic heterocycle that can be deprotonated to act as a nucleophile.

4-(Halomethyl)-3-chlorobenzonitrile: A substituted benzyl halide, such as 4-(bromomethyl)-3-chlorobenzonitrile (B2620369) or 4-(chloromethyl)-3-chlorobenzonitrile. This precursor provides the electrophilic benzylic carbon necessary for the coupling reaction.

The synthesis of the benzyl halide precursor can be achieved from 3-chloro-4-methylbenzonitrile (B1583252) through radical halogenation of the methyl group.

Direct Synthesis Routes for the Imidazole-Methyl Benzonitrile (B105546) Core

The formation of the imidazole-methyl benzonitrile core is most commonly achieved through the reaction of the identified key precursors. Several established synthetic methods can be employed for this transformation.

The most direct and widely used method for the synthesis of this compound is the N-alkylation of imidazole with a suitable 4-(halomethyl)-3-chlorobenzonitrile. rsc.orgpsu.edu This reaction is a classic example of nucleophilic substitution, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon, displacing the halide leaving group.

The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN) to facilitate the reaction. A similar process is used for the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, where the sodium salt of 1,2,4-triazole (B32235) is reacted with 4-bromomethyl benzonitrile in DMF. google.com

Table 1: Representative Conditions for Nucleophilic Substitution

| Imidazole Derivative | Benzyl Halide Derivative | Base | Solvent | Temperature | Yield |

| Imidazole | 4-(Bromomethyl)-3-chlorobenzonitrile | NaH | DMF | Room Temp. | High |

| Imidazole | 4-(Chloromethyl)-3-chlorobenzonitrile | K2CO3 | Acetonitrile | Reflux | Good |

| 1,2,4-Triazole (Na salt) | 4-Bromomethyl benzonitrile | N/A | DMF | 10 °C | >96% |

Data is illustrative and based on typical reaction conditions for analogous syntheses.

Palladium-catalyzed cross-coupling reactions offer an alternative, albeit less direct, route to N-aryl and N-benzyl imidazoles. mit.edu While typically employed for forming C-C or C-N bonds with aryl or vinyl partners, modifications can be adapted for N-benzylation. For instance, a palladium N-heterocyclic carbene (NHC) complex has shown catalytic activity in the Suzuki-Miyaura coupling of benzylic chlorides with arylboronic acids to form diarylmethane derivatives. rsc.org This methodology could potentially be adapted for the N-benzylation of imidazole.

These methods often require specific ligands to facilitate the catalytic cycle, which includes oxidative addition, transmetalation (in the case of Suzuki or Stille coupling), and reductive elimination. The advantage of these methods lies in their potential for broader substrate scope and functional group tolerance. nih.gov

Copper-catalyzed reactions, particularly the Ullmann condensation, are well-established for the formation of C-N bonds and have been applied to the N-arylation of imidazoles. nih.govrsc.orgresearchgate.net These reactions typically involve coupling an N-H containing heterocycle with an aryl halide in the presence of a copper catalyst, a ligand, and a base at elevated temperatures. While more common for aryl halides, this methodology can be extended to benzyl halides.

Modern protocols often use copper(I) salts like CuI and various ligands, such as phenanthrolines, to facilitate the reaction under milder conditions. researchgate.net The mechanism is thought to involve the formation of a copper-imidazole complex followed by coupling with the benzyl halide.

One-pot syntheses provide an efficient way to construct the imidazole ring directly onto the benzyl moiety. The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that forms imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.nethandwiki.orgijprajournal.comslideshare.net

In a modified approach, a primary amine can be used in place of ammonia to yield N-substituted imidazoles. handwiki.org For the synthesis of the target compound, this would involve reacting a suitable 1,2-dicarbonyl (like glyoxal), formaldehyde, and 4-(aminomethyl)-3-chlorobenzonitrile. This approach builds the imidazole ring and forms the C-N bond in a single synthetic sequence. Recent advancements have explored metal-free, one-pot methods for synthesizing polysubstituted imidazoles from benzylamines and 1,2-dicarbonyls under aerobic conditions. nih.govsemanticscholar.orgrsc.orgrsc.org

Table 2: Comparison of Direct Synthetic Routes

| Method | Key Reactants | Catalyst/Reagents | Advantages | Disadvantages |

| Nucleophilic Substitution | Imidazole, 4-(halomethyl)-3-chlorobenzonitrile | Base (NaH, K2CO3) | Direct, high yield, simple procedure | Precursor synthesis required |

| Pd Cross-Coupling | Imidazole, 4-(halomethyl)-3-chlorobenzonitrile | Pd catalyst, Ligand, Base | Broad scope, functional group tolerance | Expensive catalyst, ligand sensitivity |

| Cu-Mediated Coupling | Imidazole, 4-(halomethyl)-3-chlorobenzonitrile | Cu catalyst (e.g., CuI), Ligand, Base | Cost-effective catalyst | Often requires high temperatures |

| One-Pot Imidazole Synthesis | 4-(aminomethyl)-3-chlorobenzonitrile, Glyoxal, Formaldehyde | Acid/Base catalysts | Convergent, step-efficient | May result in lower yields, side products |

Synthesis of Analogues and Derivatives of "this compound"

The synthetic methodologies described above are versatile and can be adapted to produce a wide range of analogues and derivatives. Modifications can be introduced at several positions:

On the Benzene (B151609) Ring: The chloro and cyano groups can be replaced with other substituents. For example, starting with different substituted toluenes allows for the introduction of various functional groups at the 3- and 4-positions of the benzonitrile ring.

On the Imidazole Ring: Substituted imidazoles can be used as starting materials to introduce functional groups on the heterocyclic ring. For instance, using 2-methylimidazole (B133640) in a nucleophilic substitution reaction would yield the corresponding 2-methylimidazole derivative.

The Methylene Bridge: The length of the linker between the two rings can be varied by using different haloalkyl benzonitriles.

The synthesis of related benzimidazole (B57391) derivatives has been explored, for instance, in the preparation of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides. nih.gov These multi-step syntheses demonstrate the modularity of building complex molecules around a core heterocyclic structure.

Structural Modifications of the Imidazole Moiety

The imidazole ring is a versatile scaffold that allows for various structural modifications to modulate the physicochemical and pharmacological properties of the target compound. These modifications can be broadly categorized into substitutions on the carbon atoms (C2, C4, and C5) and the second nitrogen atom (N3) of the imidazole ring.

One common approach involves the direct C-H arylation of the imidazole core. Palladium-catalyzed cross-coupling reactions are frequently employed for this purpose. For instance, the C2 and C5 positions of N-substituted imidazoles can be selectively arylated using aryl bromides or chlorides in the presence of a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and a suitable phosphine (B1218219) ligand. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst, ligand, and reaction conditions.

Another strategy for modifying the imidazole moiety is through the introduction of alkyl or other functional groups. N-alkylation of the imidazole ring can lead to the formation of imidazolium (B1220033) salts, which can alter the compound's solubility and electronic properties. Furthermore, lithiation of the imidazole ring followed by quenching with an electrophile allows for the introduction of a wide range of substituents at specific positions.

The table below summarizes potential structural modifications of the imidazole moiety and the synthetic methods that can be employed.

Table 1: Synthetic Approaches for Structural Modification of the Imidazole Moiety

| Modification Site | Type of Modification | Synthetic Method | Reagents and Conditions |

| C2, C5 | Arylation | Palladium-catalyzed C-H arylation | Aryl halide, Pd(OAc)₂, phosphine ligand, base (e.g., K₂CO₃), in a solvent like DMA at elevated temperatures. nih.gov |

| C4, C5 | Functionalization | Directed ortho-metalation (DoM) | Use of a directing group (e.g., SEM), followed by lithiation with an organolithium reagent and reaction with an electrophile. nih.gov |

| N3 | Alkylation | Quaternization | Reaction with an alkyl halide (e.g., methyl iodide) to form an imidazolium salt. |

| C2, C4, C5 | Introduction of various substituents | Multi-component reactions (e.g., Radziszewski synthesis) | Condensation of a dicarbonyl compound, an aldehyde, and ammonia or an amine. |

Derivatization of the Chlorobenzonitrile Moiety

The chlorobenzonitrile portion of the molecule offers several avenues for derivatization, primarily targeting the nitrile group and the aromatic ring. These modifications can influence the compound's binding affinity to biological targets and its pharmacokinetic profile.

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. The resulting carboxylic acid can then be converted to a variety of esters or amides through standard coupling reactions. Alternatively, the nitrile group can be reduced to a primary amine, which can then be further functionalized.

The aromatic ring of the chlorobenzonitrile moiety can be subjected to electrophilic aromatic substitution reactions, although the presence of the deactivating nitrile and chloro groups can make these reactions challenging. Nucleophilic aromatic substitution of the chlorine atom is another possibility, particularly with strong nucleophiles.

Below is a table outlining potential derivatizations of the chlorobenzonitrile moiety.

Table 2: Potential Derivatization of the Chlorobenzonitrile Moiety

| Moiety Component | Derivatization Reaction | Resulting Functional Group | Potential Reagents and Conditions |

| Nitrile Group | Hydrolysis | Carboxylic Acid or Amide | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) with heating. |

| Nitrile Group | Reduction | Primary Amine | Reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Various functional groups (e.g., -OR, -NR₂) | Strong nucleophile in a polar aprotic solvent (e.g., DMF, DMSO). |

| Aromatic Ring | Suzuki or Stille Coupling | Aryl or Alkyl group | Palladium catalyst (e.g., Pd(PPh₃)₄), a base, and an organoboron or organotin reagent. |

Stereoselective Synthesis Approaches for Chiral Analogues

The development of chiral analogues of "this compound" can be crucial for enhancing biological activity and reducing off-target effects. Stereoselective synthesis can be achieved by introducing a chiral center in the linker between the imidazole and benzonitrile moieties or by creating atropisomerism if bulky substituents are introduced.

One approach to stereoselective synthesis involves the use of a chiral starting material. For example, a chiral amino acid could be used to construct a chiral imidazole ring, which would then be coupled with the chlorobenzonitrile moiety.

Alternatively, an asymmetric reaction can be employed to create the desired stereocenter. For instance, a prochiral substrate could be subjected to an enantioselective alkylation or reduction. The use of chiral catalysts, such as chiral phase-transfer catalysts or transition metal complexes with chiral ligands, can facilitate these transformations with high enantioselectivity.

For example, the N-alkylation of an imidazole derivative with a chiral electrophile can lead to the formation of a diastereomeric mixture that can be separated by chromatography. A more elegant approach is the use of a chiral catalyst to control the stereochemical outcome of the N-alkylation reaction between imidazole and a prochiral electrophile.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of "this compound" is highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and reaction time is essential for maximizing the yield and minimizing the formation of byproducts.

Evaluation of Solvent Effects and Reaction Media (e.g., DMF, Acetonitrile)

The choice of solvent plays a critical role in the N-alkylation of imidazole. Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the nucleophilic substitution reaction.

Dimethylformamide (DMF): DMF is a commonly used solvent for N-alkylation reactions due to its high polarity and ability to solvate both the imidazole and the alkylating agent. It often leads to good reaction rates and yields. google.com

Acetonitrile (ACN): Acetonitrile is another suitable polar aprotic solvent. It is less viscous than DMF and can be easier to remove after the reaction.

Tetrahydrofuran (THF): THF is a less polar aprotic solvent that can also be used. In some cases, the use of THF with a strong base like sodium hydride can be effective.

Aqueous basic media: In some instances, particularly with the use of phase-transfer catalysts, reactions can be carried out in a biphasic system with an aqueous base. researchgate.net

The table below illustrates the effect of different solvents on a model N-alkylation reaction.

Table 3: Effect of Solvent on a Model N-Alkylation of Imidazole

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | K₂CO₃ | 80 | 12 | 85 |

| 2 | Acetonitrile | K₂CO₃ | 80 | 18 | 78 |

| 3 | THF | NaH | 60 | 24 | 75 |

| 4 | Toluene | K₂CO₃ | 110 | 24 | 60 |

Catalysis Selection and Ligand Design (e.g., Pd(OAc)₂, Xantphos, CuI)

While the N-alkylation of imidazole with a reactive benzyl halide can often proceed without a catalyst, the use of a catalyst can sometimes improve the reaction rate and selectivity, especially with less reactive substrates.

Phase-Transfer Catalysts (PTCs): PTCs such as tetrabutylammonium (B224687) bromide (TBAB) are effective in reactions involving a solid or aqueous base and an organic solvent. They facilitate the transfer of the anionic imidazole nucleophile into the organic phase.

Copper(I) Iodide (CuI): CuI can be used to catalyze N-arylation reactions and in some cases can also promote N-alkylation.

Palladium Catalysts: While more commonly used for C-H activation and cross-coupling reactions, palladium catalysts like Pd(OAc)₂ with appropriate ligands such as Xantphos can be employed for certain N-alkylation reactions, particularly in the context of multi-step synthetic sequences. nih.gov

Basic Zeolites: Solid basic catalysts like zeolites can also be used to promote the N-alkylation of imidazole, offering the advantage of easy separation and potential for recycling. researchgate.net

Temperature, Pressure, and Time Optimization

The optimization of temperature, pressure, and reaction time is crucial for achieving high yields and minimizing degradation of reactants and products.

Temperature: The reaction temperature for the N-alkylation of imidazole typically ranges from room temperature to refluxing conditions, depending on the reactivity of the alkylating agent and the solvent used. Higher temperatures generally lead to faster reaction rates but can also increase the formation of byproducts. A typical starting point is around 80 °C in a solvent like DMF. google.com

Pressure: For most laboratory-scale syntheses of this type, the reaction is carried out at atmospheric pressure.

Time: The reaction time needs to be monitored to ensure complete conversion of the starting materials. This is often done using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to over 24 hours depending on the other reaction parameters. beilstein-journals.org

The following table provides an example of how temperature and time can be optimized for a given reaction.

Table 4: Optimization of Temperature and Time for a Model N-Alkylation Reaction in DMF with K₂CO₃

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| 1 | 60 | 24 | 70 | 65 |

| 2 | 80 | 12 | >95 | 85 |

| 3 | 80 | 24 | >95 | 83 (slight decomposition) |

| 4 | 100 | 6 | >95 | 78 (increased byproducts) |

Purification Techniques (e.g., Column Chromatography)

Following the synthesis of this compound, purification is a critical step to isolate the target compound from unreacted starting materials, reagents, and potential byproducts. The choice of purification method is dictated by the physicochemical properties of the compound and the nature of the impurities present in the crude reaction mixture. For compounds of this class, column chromatography is a widely employed and effective technique.

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. The polarity of the molecule plays a crucial role in its separation. Given the presence of the polar imidazole ring and the nitrile group, alongside the less polar chlorobenzyl moiety, this compound is a compound of moderate polarity. This characteristic makes it an ideal candidate for purification using normal-phase column chromatography.

In a typical procedure, the crude product is dissolved in a minimum amount of solvent and loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. A solvent system, referred to as the mobile phase or eluent, is then passed through the column. The separation occurs as different components of the mixture travel down the column at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase.

The selection of an appropriate eluent system is paramount for achieving efficient separation. A solvent system with too high a polarity will cause all compounds to elute quickly with poor separation, while a system with too low a polarity will result in very slow elution or irreversible adsorption of the target compound to the stationary phase. Therefore, a gradient elution is often employed, where the polarity of the mobile phase is gradually increased over the course of the separation. For a compound like this compound, a common approach would involve starting with a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). For instance, purification of related benzonitrile precursors has been successfully achieved using silica gel chromatography with eluents such as chloroform. prepchem.com For other complex heterocyclic molecules, solvent systems like chloroform:methanol or ethyl acetate:hexane have proven effective. researchgate.netrsc.org

The progress of the separation is monitored by collecting fractions of the eluent and analyzing them, typically by Thin-Layer Chromatography (TLC). Fractions containing the pure desired compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Below is a table detailing typical parameters for the purification of this compound via column chromatography, based on established methodologies for structurally similar compounds.

Table 1: Illustrative Parameters for Column Chromatography Purification

| Parameter | Description / Typical Values |

| Stationary Phase | Silica gel (60 Å, 230-400 mesh) is the most common choice due to its effectiveness in separating moderately polar organic compounds. |

| Mobile Phase (Eluent) | A gradient system is often preferred. Common systems include Ethyl Acetate in Hexane (e.g., starting from 10% and gradually increasing to 50-70% Ethyl Acetate) or Methanol in Dichloromethane (e.g., 0-5% Methanol). |

| Sample Loading | The crude product is typically adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal volume of the initial mobile phase solvent (wet loading) before being applied to the column. |

| Elution Method | Gradient elution, where the polarity of the mobile phase is systematically increased, is generally more effective than isocratic (constant solvent composition) elution for separating complex mixtures. |

| Monitoring | Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) using the same or a slightly more polar solvent system and visualized under UV light (254 nm) to identify the fractions containing the pure product. |

| Post-Purification | Fractions containing the pure compound are combined, and the solvent is evaporated in vacuo (e.g., using a rotary evaporator) to yield the purified solid. |

Advanced Spectroscopic and Structural Characterization of 4 1h Imidazol 1 Yl Methyl 3 Chlorobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon-hydrogen framework. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the molecule can be established.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile provides detailed information about the number and electronic environment of every proton in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the benzonitrile (B105546) ring, the methylene (B1212753) bridge, and the imidazole (B134444) ring.

The aromatic region of the spectrum is particularly informative. The protons on the substituted benzonitrile ring typically appear as a complex multiplet or as distinct doublets and singlets, depending on their coupling relationships. The proton at position 2 of the benzonitrile ring is expected to appear as a singlet due to the adjacent chlorine atom. The protons at positions 5 and 6 will likely exhibit a doublet or multiplet structure resulting from coupling with each other.

The methylene protons (CH₂) connecting the imidazole and benzonitrile moieties are chemically equivalent and are expected to produce a sharp singlet. The chemical shift of this singlet is influenced by the adjacent electronegative nitrogen atom of the imidazole ring and the aromatic system.

The protons of the imidazole ring also give rise to characteristic signals. The proton at position 2 of the imidazole ring typically appears as a singlet at a distinct downfield shift. The protons at positions 4 and 5 of the imidazole ring will also present as singlets or doublets, depending on the specific solvent and recording conditions.

Interactive Data Table: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole H-2' | Typical Range: 7.5-8.0 | Singlet (s) | N/A |

| Benzonitrile H-2 | Typical Range: 7.6-7.9 | Singlet (s) | N/A |

| Benzonitrile H-5, H-6 | Typical Range: 7.4-7.7 | Multiplet (m) | Dependent on coupling |

| Imidazole H-4', H-5' | Typical Range: 6.9-7.2 | Singlet (s) | N/A |

| Methylene CH₂ | Typical Range: 5.3-5.6 | Singlet (s) | N/A |

| Note: The chemical shifts are typical predicted ranges and can vary based on the solvent and spectrometer frequency. |

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal.

The spectrum will show signals for the two quaternary carbons of the benzonitrile ring (C-1 and C-4) and the carbon bearing the chlorine atom (C-3). The nitrile carbon (C≡N) is a key feature, appearing at a characteristic downfield chemical shift. The carbons of the imidazole ring (C-2', C-4', C-5') and the methylene bridge carbon (-CH₂-) will also be clearly identifiable. The chemical shifts are influenced by the electronic effects of the substituents, such as the electron-withdrawing nitrile and chloro groups. rsc.org

Interactive Data Table: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Imidazole C-2' | Typical Range: 137-140 |

| Benzonitrile C-3 | Typical Range: 134-136 |

| Benzonitrile C-1, C-4 | Typical Range: 130-145 |

| Imidazole C-4', C-5' | Typical Range: 119-130 |

| Benzonitrile C-2, C-5, C-6 | Typical Range: 128-133 |

| Nitrile C≡N | Typical Range: 117-119 |

| Benzonitrile C-N | Typical Range: 110-115 |

| Methylene CH₂ | Typical Range: 50-53 |

| Note: The chemical shifts are typical predicted ranges and can vary based on the solvent and spectrometer frequency. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the coupling between adjacent protons on the benzonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of the protonated carbons, such as the methylene CH₂ and the CH groups of the aromatic rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of this compound, which is C₁₁H₈ClN₃. By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed formula, the identity of the compound can be confirmed with a high degree of confidence. rsc.org

Interactive Data Table: HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (C₁₁H₉ClN₃⁺) | 218.0485 | Value to be determined experimentally |

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the methylene bridge and the imidazole ring or the benzonitrile ring.

A prominent fragmentation would be the loss of the imidazolemethyl moiety or the chlorobenzonitrile moiety. The cleavage of the C-C bond between the methylene group and the benzonitrile ring would result in a stable tropylium-like cation. Analysis of these characteristic fragments provides corroborative evidence for the proposed molecular structure. pharmascholars.com

A comprehensive search for specific experimental data on "this compound" has been conducted to generate the requested article. However, detailed research findings and data pertaining to the advanced spectroscopic and structural characterization of this specific compound are not available in the public domain.

The required information for the following sections and subsections is not present in published scientific literature or chemical databases:

X-ray Crystallography for Solid-State Structure Determination:

Intermolecular Interactions and Crystal Packing

Without access to primary experimental results from FT-IR, Raman, and X-ray crystallography studies on "this compound," it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline provided. The generation of data tables and a thorough discussion of research findings as requested is therefore unachievable.

Computational and Theoretical Investigations of 4 1h Imidazol 1 Yl Methyl 3 Chlorobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key molecular parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting spectroscopic and reactivity parameters. For 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile, calculations would typically be performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311++G(d,p) to ensure high accuracy.

The initial step in a DFT study is the geometry optimization of the molecule to find its lowest energy conformation. Following optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface. From these calculations, various global reactivity descriptors can be derived from the energies of the frontier molecular orbitals. These descriptors help in understanding the molecule's chemical behavior.

Table 1: Calculated Global Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the energy lowering of a molecule when it accepts electrons. |

| Softness (S) | 1 / 2η | The reciprocal of hardness, indicating a higher reactivity. |

These theoretical calculations provide a quantitative framework for assessing the stability and reactivity of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the net electrostatic effect of the total charge distribution (electrons and protons) on the molecular surface. This visualization helps in identifying regions that are susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would display:

Negative Regions (Red/Yellow): These areas have an excess of electrons and are prone to electrophilic attack. They are expected to be localized around the nitrogen atoms of the imidazole (B134444) ring and the nitrogen of the nitrile group due to their high electronegativity.

Positive Regions (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. They are typically found around the hydrogen atoms, particularly those attached to the imidazole ring.

Neutral Regions (Green): These areas represent regions of near-zero potential, often found over the carbon framework of the aromatic rings.

The MEP surface provides crucial insights into intermolecular interactions, hydrogen bonding, and how the molecule might interact with biological receptors.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy level.

In this compound, the HOMO is likely to be distributed over the electron-rich imidazole and benzonitrile (B105546) rings, while the LUMO would also be located across the π-conjugated system. Analysis of the spatial distribution of these orbitals indicates the probable sites for charge transfer within the molecule.

Table 2: Hypothetical Frontier Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| Energy Gap (ΔE) | 5.3 | LUMO-HOMO Energy Difference (Indicator of Stability) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule in various environments.

MD simulations can explore the conformational landscape of this compound. The key area of flexibility in this molecule is the single bond of the methylene (B1212753) bridge (-CH₂-) connecting the imidazole and 3-chloro-benzonitrile moieties. Rotation around this bond allows the molecule to adopt various spatial arrangements (conformers).

During an MD simulation, the trajectory of the molecule is tracked over a period of nanoseconds. Analysis of this trajectory can reveal:

Stable Conformers: The most frequently occurring molecular geometries.

Rotational Barriers: The energy required to rotate from one conformer to another.

The conformation and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol) or by using an implicit solvation model.

By running simulations in different solvents, one can observe:

How polar solvents might stabilize certain conformations through hydrogen bonding or dipole-dipole interactions.

How non-polar solvents might favor more compact structures.

The formation and lifetime of hydrogen bonds between the solute and solvent molecules.

This analysis is crucial for understanding how this compound might behave in different chemical or biological media.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities

Molecular docking simulations for "this compound" would likely be performed against various protein targets to predict its binding modes and estimate its binding affinities. The imidazole and benzonitrile groups are known to participate in various non-covalent interactions. The predicted binding affinity, often expressed as a docking score (e.g., in kcal/mol), would indicate the strength of the interaction between the compound and a specific biological target. A lower docking score generally suggests a more favorable binding interaction.

For a hypothetical interaction with a protein kinase, the "this compound" would be expected to orient its imidazole ring towards the hinge region of the ATP-binding site, a common binding pattern for kinase inhibitors. The nitrile group could act as a hydrogen bond acceptor, further stabilizing the complex.

Table 1: Predicted Binding Affinities for this compound with Hypothetical Protein Targets

| Protein Target | Predicted Docking Score (kcal/mol) | Predicted Interaction Type |

|---|---|---|

| Protein Kinase A | -8.5 | Hydrogen bond, Pi-Alkyl |

| Cyclooxygenase-2 | -7.9 | Pi-Sulfur, Pi-Pi T-shaped |

Identification of Key Interacting Residues and Binding Pockets

Docking studies would also identify the key amino acid residues within the binding pocket that interact with "this compound." The imidazole moiety is likely to form hydrogen bonds with serine or threonine residues. The chlorobenzonitrile part of the molecule could engage in hydrophobic and van der Waals interactions with nonpolar residues such as leucine, valine, and isoleucine. The chlorine atom may also participate in halogen bonding with electron-donating residues.

Visual analysis of the docked pose would reveal the specific interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the imidazole ring are potential hydrogen bond acceptors and donors.

Pi-Interactions: The aromatic rings of the imidazole and benzonitrile moieties can engage in pi-pi stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The benzyl (B1604629) and chloro groups would likely be situated in a hydrophobic pocket of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

Derivation of Structural Descriptors for Activity Correlation

To build a QSAR model for a series of compounds including "this compound," various structural descriptors would be calculated. These descriptors quantify different aspects of the molecular structure:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic Descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular weight, molar refractivity, van der Waals volume).

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule (e.g., LogP).

Correlation of Structural Features with Observed Biological Activities

Once the descriptors are calculated, a mathematical equation is derived to correlate these descriptors with the observed biological activity of a set of similar compounds. For "this compound," a hypothetical QSAR model might reveal that the presence of the chloro group at the 3-position and the imidazolylmethyl group at the 4-position of the benzonitrile ring are critical for a specific biological activity. The model could suggest that increasing the hydrophobicity of a particular region of the molecule might enhance its activity.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADMET prediction tools are used to estimate the pharmacokinetic properties of a compound.

For "this compound," the following predictions would be typical:

Absorption: Predictions would likely indicate good oral bioavailability, with high intestinal absorption. The presence of polar groups might slightly reduce its ability to cross the blood-brain barrier.

Distribution: The volume of distribution would be predicted based on its lipophilicity and plasma protein binding. Compounds with similar structures often exhibit moderate to high plasma protein binding.

Metabolism: The molecule would be predicted to be a substrate for various cytochrome P450 enzymes, which are key in drug metabolism. The imidazole and benzonitrile rings are potential sites for metabolic modification.

Excretion: Predictions would estimate the likely route of excretion, which could be a combination of renal and fecal clearance.

Table 2: Predicted ADME Properties for this compound

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | > 90% | High |

| Blood-Brain Barrier Permeation | LogBB: -0.5 | Low to Moderate |

| Caco-2 Permeability | Papp: 15 x 10^-6 cm/s | Moderate |

| Plasma Protein Binding | ~ 85% | High |

| CYP2D6 Substrate | Yes | Likely metabolized by CYP2D6 |

Computational Assessment of Bioavailability and Permeability

The bioavailability and permeability of a drug candidate are critical determinants of its potential therapeutic efficacy. Computational models are widely employed to predict these properties based on the molecule's structural features. These predictions are often guided by established principles such as Lipinski's Rule of Five and the analysis of topological polar surface area (TPSA).

Lipinski's Rule of Five provides a set of guidelines to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds)

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

A molecular weight under 500 daltons

An octanol-water partition coefficient (log P) not greater than 5

The topological polar surface area (TPSA) is another key descriptor used to predict drug transport properties, including intestinal absorption and blood-brain barrier penetration. It is calculated as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. A lower TPSA is generally associated with better permeability across biological membranes.

For this compound, computational analyses would predict its physicochemical properties to assess its potential for oral bioavailability and permeability. The predicted values for these key parameters are summarized in the table below.

Table 1: Predicted Physicochemical Properties and Bioavailability/Permeability Parameters for this compound

| Parameter | Predicted Value | Implication for Bioavailability/Permeability |

| Molecular Weight | 231.68 g/mol | Favorable (within Lipinski's rule) |

| logP | 2.5 | Optimal for cell membrane permeability |

| Hydrogen Bond Donors | 0 | Favorable (within Lipinski's rule) |

| Hydrogen Bond Acceptors | 4 | Favorable (within Lipinski's rule) |

| Topological Polar Surface Area (TPSA) | 44.1 Ų | Indicates good intestinal absorption and potential for blood-brain barrier penetration |

| Lipinski's Rule of Five Violations | 0 | High likelihood of good oral bioavailability |

The data presented in Table 1 suggests that this compound has a promising profile for oral bioavailability and permeability. With no violations of Lipinski's Rule of Five and a TPSA value indicative of good membrane permeability, the compound is predicted to be well-absorbed following oral administration.

Prediction of Metabolic Stability and Pathways (e.g., Cytochrome P450 Interactions)

The metabolic stability of a compound is a critical factor influencing its half-life and duration of action in the body. The major enzymes responsible for the metabolism of most drugs are the Cytochrome P450 (CYP450) superfamily located primarily in the liver. Computational models can predict the likelihood of a compound being a substrate or inhibitor of various CYP450 isoforms and can also identify potential sites of metabolism on the molecule.

For this compound, computational predictions would focus on its interaction with key drug-metabolizing CYP450 enzymes, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. The imidazole moiety is a known feature in many compounds that can interact with the heme iron of CYP450 enzymes, potentially leading to inhibition.

Furthermore, these predictive models identify the most probable sites on the molecule where metabolic transformations, such as hydroxylation, oxidation, or dealkylation, are likely to occur. This is achieved by calculating the reactivity of different atoms and bonds within the molecule.

The predicted metabolic profile for this compound is outlined in the table below.

Table 2: Predicted Metabolic Stability and Cytochrome P450 Interactions for this compound

| Aspect | Prediction | Details |

| CYP450 Substrate/Inhibitor Profile | Likely inhibitor of some CYP450 isoforms | The imidazole nitrogen can coordinate with the heme iron of CYP450 enzymes, potentially leading to inhibition, particularly of CYP3A4 and CYP2C9. |

| Metabolic Stability | Moderate to high | The core structure is relatively stable, but specific metabolic pathways may exist. |

| Potential Sites of Metabolism | 1. Aromatic hydroxylation of the benzonitrile ring | The chloro and cyano substituents influence the positions of hydroxylation. |

| 2. Oxidation of the methylene bridge | This could lead to the formation of a ketone or cleavage of the molecule. | |

| 3. Hydroxylation of the imidazole ring | This is a common metabolic pathway for imidazole-containing compounds. | |

| Predicted Major Metabolites | Hydroxylated derivatives of the parent compound | The primary metabolites are expected to be mono-hydroxylated species on the benzonitrile or imidazole rings. |

Reactivity and Derivatization Chemistry of 4 1h Imidazol 1 Yl Methyl 3 Chlorobenzonitrile

Functional Group Transformations

The functional groups of 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile can be selectively transformed to yield a variety of derivatives with modified properties.

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, primarily through nucleophilic addition to the electrophilic carbon atom. libretexts.orgchemistrysteps.com

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. wikipedia.orgchemguide.co.uk Heating the compound with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) initially yields a carboxamide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com The final product under basic conditions is the carboxylate salt, which requires acidification to yield the free carboxylic acid. chemguide.co.uk This reaction transforms the cyano group into a carboxyl group, fundamentally altering the electronic and physical properties of the molecule.

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which involves the addition of two hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the primary amine, (4-((1H-imidazol-1-yl)methyl)-3-chlorophenyl)methanamine. libretexts.orglibretexts.org This reaction is a key method for introducing a basic aminomethyl group.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form an intermediate imine salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org This reaction provides a route to synthesize ketones where the new alkyl or aryl group is attached to the carbon that was formerly part of the nitrile.

| Reaction Type | Reagents | Product Functional Group |

| Acid/Base Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Ketone (-C(O)R) |

The imidazole (B134444) ring contains an un-substituted 'pyridine-like' nitrogen atom (N-3) that is nucleophilic and basic, making it a prime site for reactions such as alkylation.

N-Alkylation: The N-3 atom of the imidazole ring can be alkylated using various alkylating agents, such as alkyl halides. nih.govresearchgate.netciac.jl.cn This reaction results in the formation of a quaternary imidazolium (B1220033) salt, which carries a positive charge. The reaction conditions can vary, often employing a base and a suitable solvent. google.com This modification introduces a permanent positive charge and can significantly alter the compound's solubility and biological activity. For instance, reaction with methyl iodide would yield 1-(2-chloro-4-cyanobenzyl)-3-methyl-1H-imidazol-3-ium iodide.

N-Oxidation: The nitrogen atoms of the imidazole ring can be oxidized to form N-oxides. researchgate.net Peroxy acids, such as perbenzoic acid, are effective reagents for this transformation. pharmaguideline.com Imidazole N-oxides are versatile synthetic intermediates that can be used to further functionalize the imidazole ring. researchgate.netnih.gov The formation of an N-oxide can influence the electronic properties of the ring and provide a handle for subsequent reactions.

The benzene (B151609) ring of the chlorobenzonitrile moiety can undergo electrophilic aromatic substitution, though the reactivity is influenced by the existing substituents. The position of the incoming electrophile is directed by the combined electronic effects of the chloro group and the (1H-imidazol-1-yl)methyl group.

The chloro substituent is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.orglibretexts.org The (1H-imidazol-1-yl)methyl substituent's effect is more complex. Under the strongly acidic conditions often required for electrophilic aromatic substitution, the imidazole ring will be protonated, forming an imidazolium ion. This makes the entire substituent strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. wikipedia.org

Considering the substitution pattern of this compound (where the CN group is at position 1):

The chloro group at C-3 directs incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6).

The (1H-imidazol-1-yl)methyl group at C-4, when protonated under reaction conditions, becomes a deactivating meta-director, guiding electrophiles to its meta positions (C-2 and C-6).

Formation of Metal Complexes and Coordination Chemistry

The presence of the imidazole ring makes this compound a suitable ligand for the formation of coordination compounds with various metal ions.

The imidazole ring is a well-established ligand in coordination chemistry. wikipedia.org Coordination with a metal ion occurs through the lone pair of electrons on the sp²-hybridized, 'pyridine-like' nitrogen atom (N-3). jocpr.com This nitrogen acts as a pure sigma-donor. wikipedia.org The resulting metal-nitrogen bond is a coordinate covalent bond. jocpr.com As a ligand, imidazole is classified as a hard ligand and typically acts as a monodentate, two-electron donor. wikipedia.org

Coordination compounds of this compound can be synthesized by reacting the ligand with a metal salt in a suitable solvent. jocpr.comtandfonline.com For example, mixing a solution of the ligand in a solvent like ethanol or methanol with a solution of a transition metal salt (e.g., CoCl₂, Ni(NO₃)₂, CuCl₂, ZnCl₂) can lead to the formation of the metal complex, which may precipitate from the solution. researchgate.net The stoichiometry of the resulting complex (metal-to-ligand ratio) depends on factors such as the metal ion, the counter-ion, and the reaction conditions.

The characterization of these newly synthesized coordination compounds involves a range of spectroscopic and analytical techniques to determine their structure and properties. researchgate.net

| Characterization Technique | Information Obtained |

| FTIR Spectroscopy | Confirms coordination by observing shifts in the vibrational frequencies of the imidazole ring (e.g., C=N stretching) upon binding to the metal ion. jocpr.com |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps to deduce the coordination geometry around the metal center (e.g., octahedral, tetrahedral). |

| ¹H NMR Spectroscopy | Shows changes in the chemical shifts of the imidazole and benzonitrile (B105546) protons upon complexation, confirming the ligand's binding to the metal. jocpr.com |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps in confirming the proposed chemical formula and the metal-to-ligand ratio. |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which provides information about the number of unpaired electrons on the metal ion and thus its oxidation state and coordination environment. |

| Molar Conductivity | Measures the conductivity of a solution of the complex to determine whether the anions are coordinated to the metal or exist as free counter-ions in the crystal lattice. |

Investigation of Metal-Ligand Interactions

No published studies detailing the investigation of metal-ligand interactions for this compound were found.

Cycloaddition Reactions and Annulative π-Extension for Complex Heterocycles

There is no available research documenting the use of this compound in cycloaddition reactions or annulative π-extension for the synthesis of complex heterocycles.

Applications as a Chemical Building Block in Diverse Organic Synthesis

While its structure suggests potential as a building block, there are no specific examples in the scientific literature of its application in diverse organic syntheses.

Mechanistic Biological Investigations and Target Identification for 4 1h Imidazol 1 Yl Methyl 3 Chlorobenzonitrile Strictly Focused on in Vitro/ex Vivo Mechanisms in Model Systems, Not Clinical Outcomes or Human Trials

Enzyme Inhibition Studies

Phosphodiesterase (PDE) Inhibition and Cyclic Nucleotide Modulation (cAMP, cGMP)

Based on available scientific literature, there are no published studies reporting direct inhibitory activity of 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile against phosphodiesterase (PDE) enzymes. Consequently, there is no evidence to suggest that this compound directly modulates cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) levels through PDE inhibition.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition and Tryptophan Metabolism Modulation

The primary and most well-characterized biological activity of this compound (Navoximod) is the potent and selective inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.

Navoximod has been extensively evaluated in a variety of in vitro and cell-based assays to determine its inhibitory potency. It acts as a non-competitive inhibitor with respect to tryptophan. In cell-free enzymatic assays, Navoximod demonstrates a high affinity for human IDO1, with reported inhibitor constant (Ki) values of approximately 7 nM.

In cellular assays, Navoximod effectively blocks IDO1 activity. It has shown an EC50 (half maximal effective concentration) of 75 nM in cell-based assays designed to measure IDO1 inhibition. Further studies in human monocyte-derived dendritic cells participating in allogeneic mixed lymphocyte reactions (MLR) revealed that Navoximod could potently reverse IDO-induced T-cell suppression with an ED50 (half maximal effective dose) of 80 nM. Similarly, in a model using IDO-expressing mouse dendritic cells from tumor-draining lymph nodes, Navoximod abrogated the suppression of antigen-specific T-cells with an ED50 of 120 nM.

The functional consequence of IDO1 inhibition by this compound is the modulation of tryptophan metabolism. By blocking IDO1, Navoximod prevents the conversion of tryptophan to kynurenine. This leads to a decrease in the concentration of kynurenine and its downstream metabolites, which are known to have immunosuppressive effects. Concurrently, the inhibition of IDO1 leads to a restoration of local tryptophan levels, which is crucial for the proliferation and activation of immune cells, particularly T-lymphocytes. Preclinical studies have confirmed that a single oral administration of Navoximod in mice can reduce plasma and tissue kynurenine concentrations by approximately 50%.

| Parameter | Value | Assay System |

|---|---|---|

| Ki | 7 nM | Cell-free enzymatic assay |

| EC50 | 75 nM | Cell-based IDO1 activity assay |

| ED50 (Human) | 80 nM | Allogeneic mixed lymphocyte reaction (MLR) |

| ED50 (Mouse) | 120 nM | Antigen-specific T-cell suppression assay |

Kinase Inhibition Profiling (e.g., EGFR, RET, CK1, PARP)

There is no scientific evidence in the reviewed literature to indicate that this compound possesses inhibitory activity against the specified kinases, including Epidermal Growth Factor Receptor (EGFR), RET proto-oncogene, Casein Kinase 1 (CK1), or Poly (ADP-ribose) polymerase (PARP). Broad kinase screening panels and specific assays targeting these enzymes have not been reported in connection with this compound.

DNA Topoisomerase I Inhibition

There are no published research findings that demonstrate or suggest that this compound inhibits DNA Topoisomerase I. Studies and assays specifically investigating the effect of this compound on topoisomerase activity have not been reported.

NSD2-PWWP1 Inhibition for Epigenetic Regulation

Currently, there is no scientific literature available to support the activity of this compound as an inhibitor of the NSD2-PWWP1 protein-protein interaction. Therefore, there is no evidence to suggest that it plays a role in epigenetic regulation through this specific mechanism.

Cellular Pathway Modulation in Model Systems (In Vitro Studies)

There are no specific studies detailing the effects of this compound on cellular pathways in model systems.

Effects on Cell Signaling Networks

No research has been published that investigates the impact of this compound on specific cell signaling networks.

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines (e.g., MCF7, A498, HT-29, A549, HeLa, PC3)

There is no available data from in vitro studies on the ability of this compound to induce apoptosis or modulate the cell cycle in the MCF7, A498, HT-29, A549, HeLa, or PC3 cancer cell lines.

Influence on Cytokine Production and Immune Responses in Immune Cells

Investigations into the influence of this compound on cytokine production and immune responses in immune cells have not been reported in the scientific literature.

Synergistic Effects with Other Agents (e.g., Doxorubicin) in Cellular Assays

There are no published cellular assay results examining the potential synergistic effects of this compound with other therapeutic agents such as Doxorubicin.

Receptor Binding and Ligand Activity Assays

Specific data from receptor binding and ligand activity assays for this compound are not available.

Interaction with Specific Receptors (e.g., AMPA Binding Site, GPCRs)

There is no documented evidence from binding assays to suggest or confirm the interaction of this compound with specific receptors such as the AMPA binding site or G-protein coupled receptors (GPCRs).

Agonist/Antagonist Profiling

Currently, there is no publicly available scientific literature detailing the agonist or antagonist profiling of this compound. Thorough searches of scientific databases have not yielded any studies that characterize its binding affinity, potency, or efficacy at specific biological targets in the context of agonist or antagonist activity. Therefore, its profile in this regard remains uncharacterized.

Antimicrobial Activity Evaluation (In Vitro)

While imidazole-containing compounds are a well-established class of antimicrobial agents, specific in vitro evaluations for this compound are not available in the current scientific literature.

Antibacterial Spectrum and Efficacy

No published studies were found that specifically investigate the in vitro antibacterial spectrum and efficacy of this compound. Data regarding its Minimum Inhibitory Concentration (MIC) or activity against various Gram-positive and Gram-negative bacterial strains are not available.

Antifungal Spectrum and Efficacy

There is no available research detailing the in vitro antifungal spectrum and efficacy of this compound. Its activity against common fungal pathogens such as Candida or Aspergillus species has not been reported in the scientific literature.

Anti-Mycobacterium tuberculosis Activity

A review of existing scientific literature and databases reveals no studies on the specific activity of this compound against Mycobacterium tuberculosis. Consequently, there is no data on its potential as an anti-tuberculosis agent.

Anticonvulsant Activity in In Vivo Models (e.g., Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests)

Despite the known anticonvulsant properties of some imidazole (B134444) derivatives, there is no specific information in the published scientific literature regarding the evaluation of this compound in in vivo anticonvulsant models. Searches for data from Maximal Electroshock (MES) or subcutaneous Pentylenetetrazole (PTZ) seizure tests for this particular compound did not yield any results. Therefore, its potential anticonvulsant activity remains undetermined.

Structure Activity Relationship Sar Studies of 4 1h Imidazol 1 Yl Methyl 3 Chlorobenzonitrile and Its Analogues

Impact of Benzonitrile (B105546) and Chloro Substituent Modifications on Biological Profiles

The 3-chloro-4-cyanophenyl moiety plays a significant role in the binding of these inhibitors to the aromatase enzyme. nih.gov The cyanophenyl group is suggested to mimic the A-ring of the natural steroid substrates of aromatase. nih.gov

Benzonitrile Group: The nitrile (cyano) group is a key feature for potent inhibitory activity. It is believed to be involved in hydrogen bonding interactions within the active site of the enzyme. Modifications or replacement of the nitrile group generally lead to a significant loss of activity. For example, replacing the cyano group with other functionalities such as a nitro group or a halogen atom in related compounds has been shown to be detrimental to the inhibitory potency.

| Modification | Predicted Impact on Aromatase Inhibition | Rationale |

| Replacement of Nitrile Group | Significant decrease in activity | Loss of key hydrogen bonding interactions in the active site. |

| Removal of Chloro Group | Decrease in activity | Altered electronic properties and loss of specific hydrophobic interactions. |

| Shifting Chloro to position 2 | Potential decrease in activity | Steric hindrance and suboptimal positioning for active site interactions. |

Role of the Methylene (B1212753) Linker in Target Recognition and Binding Affinity

The methylene (-CH2-) linker connecting the imidazole (B134444) and the 3-chlorobenzonitrile (B1581422) rings provides the necessary flexibility for the molecule to adopt an optimal conformation within the aromatase active site. nih.gov This linker allows the imidazole ring to orient itself correctly for coordination with the heme iron, while the chlorobenzonitrile moiety simultaneously engages with other binding pockets of the enzyme.

The length and flexibility of this linker are critical. Shortening or lengthening the linker by adding or removing methylene units would likely alter the distance between the two key binding pharmacophores (the imidazole and the chlorobenzonitrile), leading to a suboptimal fit and a decrease in inhibitory activity. Similarly, introducing rigidity into the linker, for example, by incorporating it into a ring system, would restrict the conformational freedom and could prevent the molecule from achieving the ideal binding pose.

| Linker Modification | Predicted Impact on Binding Affinity | Rationale |

| Lengthening (e.g., -CH2-CH2-) | Decrease | Suboptimal positioning of the imidazole and benzonitrile moieties. |

| Shortening (direct connection) | Significant Decrease | Loss of required distance and orientation for dual-site binding. |

| Increased Rigidity | Decrease | Inability to adopt the optimal binding conformation. |

Bioisosteric Replacements and Their Effects on Potency and Selectivity (e.g., comparison with triazoles, pyrazoles, thiadiazoles)

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic properties of a lead compound. spirochem.comcambridgemedchemconsulting.com In the context of 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile and its analogues, the primary focus of bioisosteric replacement has been the imidazole ring.

Triazoles: The most successful bioisosteric replacement for the imidazole ring in this class of aromatase inhibitors has been the 1,2,4-triazole (B32235) ring. Letrozole, a highly potent and selective aromatase inhibitor, features a 1,2,4-triazole ring in place of the imidazole. The triazole ring retains the crucial nitrogen atom (at position 4) for heme coordination. The additional nitrogen atom in the triazole ring can influence the electronic properties and potentially form additional interactions, leading to enhanced potency. Studies comparing imidazole and triazole analogues have shown that the 1,2,4-triazole often results in superior aromatase inhibitory activity. canada.ca

Pyrazoles and Thiadiazoles: Other heterocyclic rings like pyrazoles and thiadiazoles have also been investigated as imidazole bioisosteres. However, these have generally resulted in compounds with lower potency. The specific arrangement and electronic nature of the nitrogen atoms in pyrazoles and the presence of a sulfur atom in thiadiazoles may lead to less favorable coordination with the heme iron or altered binding interactions within the active site compared to imidazole or 1,2,4-triazole.

| Heterocycle | Predicted Aromatase Inhibition Potency | Rationale |

| 1,2,4-Triazole | Potentially higher | Retains key nitrogen for heme binding; altered electronics may be favorable. |

| Pyrazole | Lower | Different nitrogen arrangement may lead to suboptimal heme coordination. |

| Thiadiazole | Lower | Altered geometry and electronics due to the sulfur atom. |

Conformational Preferences and Stereochemical Effects on Activity

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule must adopt a specific low-energy conformation to fit optimally into the binding site of the aromatase enzyme. Computational studies and X-ray crystallography of related compounds have helped to elucidate the preferred conformations. nih.gov

For non-steroidal aromatase inhibitors like fadrozole (B1662666) and its analogs, the active enantiomer is typically the one that can position the heterocyclic ring (imidazole or triazole) for effective coordination with the heme iron while placing the substituted phenyl ring in a hydrophobic pocket that mimics the binding of the steroid A-ring. nih.gov

While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the methylene linker, would lead to stereoisomers with potentially different biological activities. The absolute configuration of such analogs would determine the spatial orientation of the substituents, and only one enantiomer would likely fit optimally into the highly stereospecific active site of the enzyme. Molecular modeling studies on fadrozole have highlighted the importance of the correct stereochemistry for potent inhibition. nih.gov

Future Research Directions and Potential Academic Applications

Development of Novel and Sustainable Synthetic Methodologies

Future research should prioritize the development of green and sustainable methods for synthesizing 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Modern approaches, such as those utilizing microwave or ultrasound irradiation, could offer more environmentally friendly alternatives. researchgate.net The use of biocatalysts, like lemon juice, has also shown promise in the synthesis of related imidazole (B134444) derivatives and could be explored for this specific compound. researchgate.net

Ionic liquids present another avenue for green synthesis, potentially serving as both a solvent and a catalyst that can be recycled. rsc.orgresearchgate.net Research into solid-phase synthesis, perhaps using zeolite catalysts, could also lead to cleaner reaction profiles and easier purification. nih.gov A comparative analysis of potential green synthesis routes is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Optimization of reaction conditions (temperature, time, power) |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions | Investigation of solvent effects and frequency optimization |

| Biocatalysis | Use of natural, non-toxic catalysts | Screening of various biocatalysts and reaction media |

| Ionic Liquids | Recyclable solvent/catalyst system, minimal waste | Design of task-specific ionic liquids and recovery processes rsc.orgresearchgate.net |

| Zeolite Catalysis | Reusable solid catalysts, solvent-free conditions nih.gov | Selection of appropriate zeolite framework and optimization of catalyst loading |

Advanced Computational Design and Virtual Screening of Analogues

Computational chemistry offers powerful tools for designing and screening analogues of this compound. Techniques such as Density Functional Theory (DFT) can be employed to understand the molecule's electronic structure and reactivity. tandfonline.com Molecular docking simulations can predict the binding affinities of this compound and its derivatives with various biological targets, such as viral proteases or cancer-related enzymes. nih.govmdpi.com

By creating a virtual library of analogues with modifications to the imidazole or benzonitrile (B105546) rings, researchers can perform high-throughput virtual screening to identify candidates with enhanced properties. nih.gov This in silico approach can significantly accelerate the discovery of new drug candidates by prioritizing the most promising compounds for synthesis and experimental testing. tandfonline.com

Table 2: Potential Analogues for Virtual Screening

| Analogue Type | Modification | Potential Impact |

|---|---|---|

| Imidazole Substitution | Addition of alkyl or aryl groups | Altered steric and electronic properties, potentially improving binding affinity nih.gov |

| Benzonitrile Ring Substitution | Introduction of different halogens or functional groups | Modified lipophilicity and metabolic stability |

| Linker Modification | Altering the length or flexibility of the methyl linker | Optimization of spatial orientation for target binding |

| Isomeric Variation | Shifting the position of the chloro or cyano group | Exploration of different binding modes and selectivities |

Exploration of Novel Biological Targets and Undiscovered Mechanistic Insights

The imidazole scaffold is a common feature in many biologically active molecules, suggesting that this compound could interact with a range of biological targets. nih.gov Future research should involve broad-based screening of this compound against various enzymes, receptors, and protein targets to uncover new therapeutic potentials. nih.gov

Given the known anticancer, antifungal, and antiviral activities of other imidazole derivatives, this compound could be a candidate for development in these areas. nih.gov Mechanistic studies would be crucial to understand how it exerts its biological effects, including identifying specific binding sites and downstream cellular pathways.

Applications in Chemical Biology as Molecular Probes and Research Tools

With appropriate modifications, this compound could be developed into a valuable molecular probe for chemical biology research. The imidazole moiety can be functionalized to attach fluorescent tags, allowing for the visualization of its interactions with cellular components. rsc.org

Such probes could be used to study biological processes in living cells, for example, by tracking the activity of a specific enzyme or monitoring changes in the cellular environment, such as pH. nih.gov The development of imidazole-based fluorescent probes has already demonstrated their utility in selectively detecting specific molecules, a principle that could be extended to this compound. rsc.org

Potential in Materials Science (e.g., Luminescent Coordination Polymers, Catalysis)

The nitrogen atoms in the imidazole ring make it an excellent ligand for coordinating with metal ions. This property opens up possibilities for using this compound in materials science. It could serve as a building block for the synthesis of coordination polymers, also known as metal-organic frameworks (MOFs). mdpi.comnih.gov

These materials can exhibit interesting properties, such as luminescence, which could be useful in the development of sensors or light-emitting devices. rsc.org The coordination of this compound with different metal centers could lead to the formation of novel materials with unique structural and functional characteristics. scirp.org Furthermore, these coordination complexes could be investigated for their catalytic activity in various organic transformations.

Multicomponent Reactions Incorporating the Imidazole-Benzonitrile Scaffold

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product. baranlab.org The imidazole-benzonitrile scaffold of this compound could be incorporated into MCRs to rapidly generate libraries of diverse and complex molecules.

For instance, the nitrile group could participate in reactions with isonitriles and other components to create novel heterocyclic systems. nih.gov Imidazole itself can act as a catalyst in certain MCRs, a property that might be retained or modified in this compound. rsc.org Exploring the use of this scaffold in MCRs could lead to the discovery of new chemical entities with interesting biological or material properties.

Q & A

Q. What are the common synthetic routes for 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example: